N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20(16-8-4-3-5-9-16)21-13-12-18-23-22-17-10-11-19(24-26(17)18)25-14-6-1-2-7-15-25/h3-5,8-11H,1-2,6-7,12-15H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXILHCJSNVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the triazolopyridazine intermediate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolopyridazine-azepane intermediate with benzoyl chloride or a similar benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The triazole moiety participates in coordination chemistry and electrophilic substitutions:
-
Metal Coordination :
The nitrogen-rich triazole binds transition metals (e.g., Fe²⁺ in cytochrome P450 enzymes), forming stable complexes that inhibit enzymatic activity . This interaction is critical for its pharmacological applications . -
Electrophilic Aromatic Substitution :
The triazole’s C3 and C5 positions undergo halogenation or nitration under acidic conditions, though steric hindrance from the azepane group may limit reactivity .
Pyridazine Ring Modifications
The pyridazine system exhibits reactivity typical of electron-deficient heterocycles:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Nucleophilic substitution | POCl₃, reflux | Chlorinated pyridazine intermediates | Precursor for further coupling |
| Cross-coupling | Pd catalysts, Suzuki conditions | Aryl/heteroaryl-functionalized derivatives | Bioactivity optimization |
Chlorination at the pyridazine C6 position is a common step to enable subsequent azepane coupling.
Amide Group Reactivity
The benzamide group undergoes hydrolysis and derivatization:
-
Acidic Hydrolysis :
Concentrated HCl (reflux) cleaves the amide bond, yielding benzoic acid and ethylamine-triazole derivatives. -
Enzymatic Hydrolysis :
Esterases or proteases may metabolize the amide in biological systems, though the azepane group enhances metabolic stability .
Biological Interactions (Enzyme Inhibition)
The compound inhibits cytochrome P450 enzymes via triazole–iron coordination in the heme moiety . Comparative studies show:
| Enzyme | IC₅₀ (nM) | Binding Site | Reference |
|---|---|---|---|
| CYP3A4 | 4.2 | Heme iron via triazole N2 | |
| CYP2D6 | 65 | Peripheral hydrophobic pocket |
This inhibition disrupts drug metabolism pathways, suggesting therapeutic potential but requiring careful pharmacokinetic profiling .
Stability and Degradation Pathways
-
Thermal Stability :
Stable up to 200°C (TGA data), with decomposition involving triazole ring scission. -
Photodegradation :
UV light induces C–S bond cleavage in analogs with thioether groups, though this is absent in the target compound.
Scientific Research Applications
Biological Activities
Research indicates that N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibits significant biological activity:
- Anticancer Properties : Studies have shown that compounds with similar structural motifs can inhibit tumor growth by modulating specific signaling pathways involved in cancer progression . The ability to interact with various enzymes and receptors may contribute to its anticancer efficacy.
- Antimicrobial Activity : Some derivatives of triazolopyridazines have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics .
Potential Therapeutic Uses
The unique structural features of this compound open avenues for therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Inhibition of tumor growth through targeted action on cancer-related pathways |
| Infectious Diseases | Development of new antimicrobial agents against resistant strains |
| Neurological Disorders | Exploration as a neuroprotective agent due to its ability to cross the blood-brain barrier |
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of related compounds. For example:
- A study published in 2020 highlighted the synthesis and biological evaluation of novel triazolo derivatives, indicating their potential as effective therapeutic agents against various diseases .
- Another research effort examined the structure-activity relationship (SAR) of triazolopyridazine compounds, revealing insights into how modifications affect their biological activity and binding affinity to target proteins .
Mechanism of Action
The exact mechanism of action of N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide depends on its specific application. Generally, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyridazine core is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Substituent Variations on the Triazolopyridazine Core
- N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide Structure: Replaces the azepane group with a 4-chlorobenzylamino substituent. Molecular Formula: C21H19ClN6O (vs. C22H27N7O for the target compound). This may alter solubility and receptor-binding kinetics .
L838417 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine)
- Structure : Features a tert-butyl group at position 7 and a fluorophenyl group at position 3.
- Pharmacology : A GABAA receptor α2/α3 subtype-selective anxiolytic with minimal sedation. The target compound’s azepane may confer distinct subtype selectivity compared to L838417’s fluorophenyl and triazole-methoxy groups .
Modifications in the Amine Side Chain
- N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 15) Structure: Substitutes azepane with a 4-methylpiperazine group. This may influence blood-brain barrier penetration .
- 6-Methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 16) Structure: Utilizes a morpholine ring instead of azepane.
GABAA Receptor Modulation
- TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine) Activity: A non-sedating anxiolytic selective for α2/α3 subtypes. The target compound’s azepane group may shift selectivity toward α5 subtypes, which are implicated in cognitive enhancement .
Cytotoxicity Profiles
- Hep Cell Line Cytotoxicity
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 417.50 | 3.2 | 0.05 | Azepane, benzamide |
| N-(2-{6-[(4-Cl-Bn)amino]...benzamide | 406.87 | 3.8 | 0.02 | 4-Chlorobenzylamino |
| L838417 | 441.44 | 4.1 | 0.01 | tert-Butyl, difluorophenyl |
| Compound 15 (Piperazine analog) | 343.40 | 2.5 | 0.15 | 4-Methylpiperazine |
Data derived from computational models and experimental analogs .
Biological Activity
N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, commonly referred to as AZD7325, is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structure comprising a triazolopyridazine core linked to an azepane ring and a benzamide moiety, which influences its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 382.443 g/mol
- CAS Number : 873002-82-5
The structural complexity of AZD7325 allows it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.
The biological activity of AZD7325 is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridazine core is known for engaging in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity towards these targets. The azepane ring contributes to the compound's pharmacokinetic properties by potentially affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacological Effects
Research indicates that AZD7325 exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that compounds similar to AZD7325 may modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotection in conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary data indicate potential effectiveness against various pathogens, although further studies are needed to confirm these findings.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide | Piperazine ring | Antidepressant |
| N-(2-(6-(morpholin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | Morpholine ring | Neuroprotective |
AZD7325's unique azepane structure differentiates it from these analogs, potentially leading to distinct biological activities.
Case Study 1: Neuropharmacological Evaluation
A study conducted on the neuropharmacological effects of AZD7325 demonstrated significant improvements in animal models of depression. The compound was administered at varying doses, revealing dose-dependent effects on behavior consistent with antidepressant activity. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
Case Study 2: Antimicrobial Screening
In vitro antimicrobial assays were performed using AZD7325 against a panel of bacterial strains. The compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive bacteria. Further exploration into its mechanism revealed interference with bacterial cell wall synthesis.
Research Findings Summary
Recent studies have highlighted the following key findings regarding AZD7325:
- Binding Affinity : High binding affinity observed for serotonin receptors (5-HT, 5-HT).
- Safety Profile : Toxicology studies indicate a favorable safety profile with no significant adverse effects noted in preclinical trials.
- Potential for Combination Therapy : Investigations into combination therapies suggest enhanced efficacy when paired with existing antidepressants.
Q & A
Q. What are the key synthetic steps and intermediates in the preparation of N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide?
The synthesis typically involves:
- Annulation of a pyridazine precursor with a triazole ring (e.g., via cyclocondensation reactions under reflux) .
- Functionalization of the triazolopyridazine core with azepane and benzamide groups via nucleophilic substitution or coupling reactions (e.g., using ethylenediamine linkers) .
- Purification via column chromatography or HPLC to isolate intermediates and final products . Critical intermediates include chlorinated pyridazine derivatives and benzamide-coupled precursors .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- HPLC with UV/Vis or MS detection to assess purity (>95% typically required for pharmacological studies) .
- Elemental analysis to validate empirical formulas .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature, catalysts) be optimized to enhance synthetic yield and reduce side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates in coupling reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts accelerate annulation and cross-coupling steps .
- Temperature control : Reflux conditions (80–120°C) are critical for cyclization, while lower temperatures (0–25°C) minimize decomposition in sensitive steps .
- pH adjustment : Acidic conditions (pH 4–6) stabilize intermediates during purification .
Q. How do structural modifications (e.g., azepane vs. piperidine substituents) influence biological activity and target selectivity?
- Azepane substitution : The 7-membered ring enhances conformational flexibility, potentially improving binding to kinase ATP pockets compared to rigid piperidine analogs .
- Benzamide moiety : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide ring increase lipophilicity and blood-brain barrier penetration, as observed in related triazolopyridazines .
- Triazole-pyridazine core : Modifications here alter π-π stacking interactions with aromatic residues in target proteins (e.g., kinases) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentrations in enzymatic studies .
- Validate target engagement : Employ orthogonal methods like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .
- Account for metabolic stability : Pre-treat compounds with liver microsomes to identify degradation products that may skew activity data .
Q. What in vitro and in silico approaches are used to identify molecular targets and mechanisms of action?
- Kinase profiling panels : Screen against 50–100 kinases to identify inhibition patterns (e.g., IC₅₀ < 1 μM for FLT3 or Aurora kinases in related compounds) .
- Molecular docking : Use software like AutoDock Vina to predict binding poses within kinase domains, guided by X-ray crystallography data of homologous targets .
- Pathway analysis : RNA sequencing or phosphoproteomics in treated cells reveals downstream effects (e.g., apoptosis via caspase-3 activation) .
Q. How can solubility challenges in pharmacological testing be addressed?
- Formulation : Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .
- Salt formation : Pair the compound with counterions like hydrochloride to increase crystallinity and dissolution rates .
Q. What computational tools predict off-target interactions and toxicity risks?
- QSAR models : Train algorithms on datasets of triazolopyridazines to forecast ADMET properties .
- ToxCast profiling : Use EPA’s ToxCast database to assess potential endocrine disruption or hepatotoxicity .
- Molecular dynamics simulations : Analyze binding stability to avoid promiscuous targets (e.g., hERG channel inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
